Procyanidin A2

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

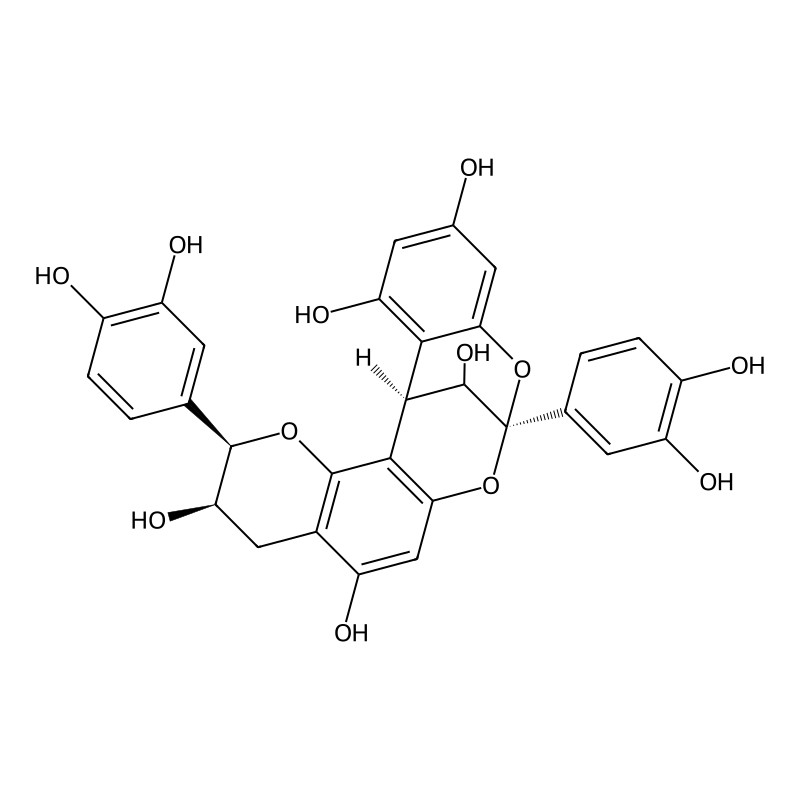

Procyanidin A2 is a polyphenolic compound classified as an A-type proanthocyanidin. It is primarily derived from various plant sources, including grape seeds, avocado, chestnut, cranberry juice concentrate, lychee fruit pericarp, peanut skins, and the bark of certain trees like Cinchona and cinnamon . Structurally, Procyanidin A2 is formed by the polymerization of flavan-3-ol units, specifically epicatechin, through carbon-carbon bonds . This compound exhibits a unique structure characterized by its specific linkage type (A-type), which distinguishes it from B-type proanthocyanidins.

The mechanism of action of PCA2 is still under investigation, but its potential health benefits are likely linked to its antioxidant and anti-inflammatory properties [, ]. The hydroxyl groups in PCA2 can scavenge free radicals, which are reactive molecules that can damage cells. Additionally, PCA2 may interact with signaling pathways involved in inflammation, potentially modulating the immune response []. Studies have shown PCA2's ability to inhibit the growth of certain bacteria and cancer cells, suggesting other potential mechanisms related to cell proliferation and death pathways [, ].

Antioxidant and Anti-inflammatory Properties:

Proanthocyanidin A2 (PCA2) is a type of polyphenol found in various fruits, including grapes and cranberries. Numerous studies have explored its potential benefits due to its antioxidant and anti-inflammatory properties.

- Antioxidant Activity: PCA2 exhibits a strong ability to scavenge free radicals, which can damage cells and contribute to various chronic diseases. This was demonstrated in a study where PCA2 showed significant free radical scavenging activity in cell culture Source: [A study on the antioxidant activity of procyanidin A2 in vitro and in vivo: ].

- Anti-inflammatory Effects: PCA2 also possesses anti-inflammatory properties. Research suggests it can suppress the production of inflammatory mediators, potentially offering benefits in conditions like arthritis and inflammatory bowel disease. A study investigating the effects of PCA2 on lipopolysaccharide-induced inflammation in macrophages observed its ability to inhibit the release of inflammatory markers Source: [Procyanidin A2, a polyphenolic compound, exerts anti-inflammatory and anti-oxidative activity in lipopolysaccharide-stimulated RAW264.7 cells: ].

Potential Applications in Various Health Conditions:

Due to its potential health benefits, PCA2 is being investigated for its application in various health conditions:

- Urinary Tract Health: Cranberries, a rich source of PCA2, have been traditionally used to support urinary tract health. Studies suggest that PCA2 may prevent the adhesion of certain bacteria to the bladder wall, potentially reducing the risk of urinary tract infections Source: [Cranberry juice for preventing urinary tract infections]. However, further research is needed to confirm its efficacy and understand the underlying mechanisms.

- Cardiovascular Health: Some research suggests that PCA2 may benefit cardiovascular health by improving blood vessel function and reducing inflammation Source: [Proanthocyanidins Should Be a Candidate in the Treatment of Cancer, Cardiovascular Diseases and Lipid Metabolic Disorder: ]. However, more robust clinical trials are necessary to establish its effectiveness in this area.

- Cancer Prevention: In vitro and animal studies have shown that PCA2 may possess anti-cancer properties, potentially inhibiting the growth and proliferation of cancer cells Source: [Proanthocyanidins Should Be a Candidate in the Treatment of Cancer, Cardiovascular Diseases and Lipid Metabolic Disorder: ]. However, these findings require further investigation and confirmation in human clinical trials.

Procyanidin A2 can undergo various chemical transformations. For instance, it can be synthesized from Procyanidin B2 through radical oxidation using 1,1-diphenyl-2-picrylhydrazyl radicals under neutral conditions . Additionally, when subjected to oxidation, Procyanidin A2 can form reactive intermediates such as o-quinones, which may further react with other compounds in the environment . The derivatization reaction mechanism involves forming an electrophilic carbocation in acidic media that interacts with the flavanol's phenyl ring .

Procyanidin A2 has been extensively studied for its biological activities. It exhibits significant anti-inflammatory and antioxidative properties. Research indicates that it can suppress lipopolysaccharide-induced inflammation and oxidative stress in RAW264.7 cells by targeting key signaling pathways such as nuclear factor-κB and mitogen-activated protein kinase pathways . The compound has shown efficacy in reducing levels of pro-inflammatory cytokines like tumor necrosis factor-alpha and interleukin-6, as well as nitric oxide and reactive oxygen species .

The synthesis of Procyanidin A2 can be achieved via several methods:

- Radical Oxidation: Conversion from Procyanidin B2 using DPPH radicals under neutral conditions.

- Lewis Acid Activation: Utilizing reagents like trimethylsilyl trifluoromethanesulfonate or titanium tetrachloride to facilitate polymerization reactions of flavan-3-ols .

- Biosynthetic Pathways: Natural biosynthesis involves enzymatic processes that lead to the formation of proanthocyanidins from flavan-3-ol precursors.

These methods highlight both chemical and biological approaches to synthesizing this important compound.

Procyanidin A2 finds applications in various fields:

- Nutraceuticals: Due to its antioxidative and anti-inflammatory properties, it is used in dietary supplements aimed at promoting cardiovascular health.

- Cosmetics: Its skin-protective properties make it a valuable ingredient in skincare formulations.

- Food Industry: As a natural preservative, it helps in extending the shelf life of food products due to its antioxidative capabilities.

Studies on Procyanidin A2 have revealed its interactions with multiple biological targets. It has been shown to modulate the activity of enzymes involved in inflammation and oxidative stress responses. For instance, it inhibits the activation of nuclear factor-κB and reduces the expression of inflammatory markers in cell models exposed to lipopolysaccharides . Furthermore, its interactions with other phytochemicals may enhance its bioactivity and therapeutic potential.

Procyanidin A2 is part of a broader class of proanthocyanidins that include several structurally related compounds. Below is a comparison highlighting its uniqueness:

| Compound Name | Type | Key Features |

|---|---|---|

| Procyanidin A1 | A-type | Similar structure but different linkages |

| Procyanidin B1 | B-type | Lacks the unique A-type linkages |

| Procyanidin B2 | B-type | Precursor for Procyanidin A2 |

| Procyanidin C1 | C-type | Contains different structural units |

| Epicatechin | Monomer | Basic building block for proanthocyanidins |

Procyanidin A2’s unique A-type linkage contributes to its distinct biological activities compared to B-type proanthocyanidins, which typically show different pharmacological profiles.

Procyanidin A2 represents a distinctive member of the A-type proanthocyanidin family, characterized by its dimeric structure comprising two epicatechin units linked through a complex double interflavanyl bonding system [1]. The molecular formula of Procyanidin A2 is C30H24O12, with a molecular weight of 576.5 grams per mol [1] [3]. This compound exhibits the systematic chemical name 8,14-Methano-2H,14H-1-benzopyrano[7,8-d] [1] [3]benzodioxocin-3,5,11,13,15-pentol, 2,8-bis(3,4-dihydroxyphenyl)-3,4-dihydro-, with the stereochemical configuration (2R,3R,8S,14R,15R) [1] [5].

The structural architecture of Procyanidin A2 is fundamentally defined by its A-type linkage pattern, which distinguishes it from B-type procyanidins through the presence of an additional ether bond [4]. Specifically, Procyanidin A2 contains both a carbon-carbon bond (4β→8) and an ether linkage (2β→O→7) connecting the two epicatechin units [4] [6]. This double linkage system creates a rigid tricyclic framework that significantly influences the compound's three-dimensional conformation and biological properties [15].

The stereochemical configuration of Procyanidin A2 has been unequivocally established through extensive nuclear magnetic resonance studies and electronic circular dichroism spectroscopy [15] [32]. The upper epicatechin unit adopts the (2R,3R) configuration, while the lower epicatechin unit maintains the (2R,3R,4R) stereochemistry [32]. The interflavanyl linkage involves the 4β position of the upper unit connecting to the 8 position of the lower unit, coupled with the 2β position of the upper unit forming an ether bridge to the 7 position of the lower unit [32].

The molecular structure exhibits five chiral centers, which contribute to its specific three-dimensional arrangement and influence its interaction with various biological targets [7] [32]. The presence of twelve hydroxyl groups distributed across the aromatic rings provides multiple sites for hydrogen bonding and contributes to the compound's antioxidant properties [1] [19]. The rigid bicyclic ether bridge formed by the A-type linkage restricts conformational flexibility compared to B-type procyanidins, resulting in a more constrained molecular geometry [21] [32].

Table 1: Key Structural Parameters of Procyanidin A2

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C30H24O12 | [1] |

| Molecular Weight | 576.5 g/mol | [1] |

| Chemical Abstracts Service Number | 41743-41-3 | [4] |

| Stereochemical Configuration | (2R,3R,8S,14R,15R) | [1] |

| Number of Chiral Centers | 5 | [7] |

| Number of Hydroxyl Groups | 12 | [1] |

| Interflavanyl Linkage Type | 4β→8, 2β→O→7 | [4] |

Physicochemical properties and molecular characteristics

Procyanidin A2 exhibits distinctive physicochemical properties that reflect its complex molecular structure and multiple hydroxyl functionalities [9]. The compound presents as a pale pink to white solid under standard conditions, with a melting point of approximately 300°C [9]. The density of Procyanidin A2 has been determined to be 1.766 ± 0.06 grams per cubic centimeter at 20°C and 760 Torr [9].

The solubility profile of Procyanidin A2 demonstrates selective dissolution characteristics across different solvent systems [8] [9]. The compound exhibits excellent solubility in dimethyl sulfoxide and shows good solubility in ethanol and methanol [8] [9]. In aqueous systems, Procyanidin A2 displays limited solubility, with reported values of approximately 0.1 milligrams per milliliter in water [8]. This solubility pattern reflects the compound's amphiphilic nature, where the multiple hydroxyl groups provide hydrophilic character while the aromatic ring systems contribute hydrophobic properties [10].

The predicted boiling point of Procyanidin A2 is estimated at 946.0 ± 65.0°C, though this value represents a theoretical calculation given the compound's thermal decomposition at lower temperatures [9]. The logarithm of the partition coefficient (LogP) has been estimated at 1.570, indicating moderate lipophilicity [9]. The predicted acid dissociation constant (pKa) value of 8.77 ± 0.70 suggests that Procyanidin A2 behaves as an extremely weak base under physiological conditions [9] [10].

Storage requirements for Procyanidin A2 necessitate controlled environmental conditions to maintain structural integrity [8] [9]. The compound should be stored at temperatures between 2-8°C in dry conditions, protected from light and moisture [8]. Under these conditions, Procyanidin A2 maintains stability for at least two years [8]. The compound's sensitivity to oxidative conditions requires storage under inert atmosphere when long-term preservation is required [8].

Table 2: Physicochemical Properties of Procyanidin A2

| Property | Value | Unit | Reference |

|---|---|---|---|

| Melting Point | 300 | °C | [9] |

| Density | 1.766 ± 0.06 | g/cm³ | [9] |

| Predicted Boiling Point | 946.0 ± 65.0 | °C | [9] |

| LogP | 1.570 | - | [9] |

| pKa | 8.77 ± 0.70 | - | [9] |

| Water Solubility | 0.1 | mg/mL | [8] |

| Storage Temperature | 2-8 | °C | [9] |

The molecular characteristics of Procyanidin A2 include specific geometric parameters that influence its chemical behavior [32]. The compound's rigid A-type linkage creates a constrained molecular framework with defined bond angles and distances [32]. The ether bridge formation results in a bicyclic system that restricts rotational freedom around the interflavanyl bond, distinguishing it from the more flexible B-type procyanidins [21] [32].

Spectroscopic characteristics and structural elucidation

The spectroscopic characterization of Procyanidin A2 relies on multiple analytical techniques that provide complementary structural information [12] [14]. Nuclear magnetic resonance spectroscopy serves as the primary tool for detailed structural elucidation, while mass spectrometry provides molecular weight confirmation and fragmentation patterns [12] [14].

Proton nuclear magnetic resonance (1H nuclear magnetic resonance) spectroscopy of Procyanidin A2 reveals characteristic signal patterns that distinguish it from other procyanidin isomers [32]. The spectrum exhibits distinct coupling patterns for the interflavanyl-linked protons, with H-4 of the upper unit showing diagnostic chemical shifts and coupling constants [32]. The 1H nuclear magnetic resonance spectrum displays AMX spin systems characteristic of 1,3,4-trisubstituted aromatic rings, with specific chemical shifts for the catechol moieties [32] [33].

Carbon-13 nuclear magnetic resonance (13C nuclear magnetic resonance) spectroscopy provides detailed information about the carbon framework of Procyanidin A2 [32]. The spectrum shows characteristic resonances for the aromatic carbons, with the C-8 carbon of the lower unit appearing at δC 106.77, which is diagnostic for the 4β→8 linkage pattern [32]. The acetal carbon associated with the ether bridge appears at distinctive chemical shifts that confirm the A-type linkage structure [33].

Table 3: Key 1H Nuclear Magnetic Resonance Chemical Shifts for Procyanidin A2

| Position | Chemical Shift (δH) | Multiplicity | Coupling Constant (Hz) | Reference |

|---|---|---|---|---|

| H-2 (upper unit) | 5.35 | d | J = 2.8 | [32] |

| H-3 (upper unit) | 4.31 | m | - | [32] |

| H-4 (upper unit) | 4.87 | d | J = 4.3 | [32] |

| H-2 (lower unit) | 4.96 | s | - | [32] |

| H-6 (A-ring) | 5.95 | d | J = 2.3 | [32] |

| H-8 (A-ring) | 6.02 | d | J = 2.3 | [32] |

Mass spectrometry analysis of Procyanidin A2 provides definitive molecular weight confirmation and characteristic fragmentation patterns [12] [27]. The compound exhibits a molecular ion peak at m/z 575 in negative ion mode electrospray ionization, corresponding to the deprotonated molecule [M-H]⁻ [12] [27]. The mass spectrum shows characteristic fragment ions at m/z 285 and 289, representing monomeric epicatechin units formed through quinone methide formation [12]. Additional diagnostic fragments appear at m/z 448.9 and 539.1, which are characteristic of A-type procyanidin dimers [27].

Ultraviolet-visible spectroscopy reveals absorption characteristics typical of flavonoid compounds [28]. Procyanidin A2 exhibits maximum absorption in the ultraviolet region around 278 nanometers, which corresponds to the benzoyl chromophore system [28]. The spectrum shows additional absorption bands that reflect the extended conjugation system present in the molecule [28].

Infrared spectroscopy provides information about functional group characteristics and molecular vibrations [14]. The infrared spectrum of Procyanidin A2 displays characteristic absorption bands for hydroxyl groups in the 3200-3600 cm⁻¹ region, aromatic carbon-hydrogen stretching around 3000 cm⁻¹, and aromatic carbon-carbon stretching vibrations in the 1400-1600 cm⁻¹ region [14].

Table 4: Mass Spectrometric Fragmentation Pattern of Procyanidin A2

| Fragment Ion (m/z) | Relative Intensity | Assignment | Reference |

|---|---|---|---|

| 575 | 100% | [M-H]⁻ | [27] |

| 539.1 | 45% | [M-H-36]⁻ | [27] |

| 448.9 | 30% | [M-H-126]⁻ | [27] |

| 289 | 85% | Epicatechin fragment | [12] |

| 285 | 60% | Quinone methide fragment | [12] |

Chemical reactivity and stability parameters

The chemical reactivity of Procyanidin A2 is governed by its multiple phenolic hydroxyl groups and the inherent structural features of the A-type linkage system [16] [17]. The compound demonstrates significant sensitivity to pH variations, with stability studies revealing markedly different behavior under acidic versus alkaline conditions [16] [17]. Under acidic conditions (pH < 4), Procyanidin A2 exhibits relatively enhanced stability compared to neutral or alkaline environments [16] [17].

Extensive stability studies have demonstrated that Procyanidin A2 undergoes rapid epimerization under physiological pH conditions [16] [17]. In Dulbecco's Modified Eagle Medium at 37°C, the compound shows a half-life of less than 15 minutes, with accelerated transformation to various isomeric forms [16] [17]. The primary transformation products identified include epicatechin-(4β→8; 2β→O→7)-ent-catechin (proanthocyanidin A4) and epicatechin-(4β→6; 2β→O→7)-ent-catechin [16] [17].

Temperature-dependent degradation studies reveal that Procyanidin A2 undergoes complex decomposition pathways at elevated temperatures [18] [22]. Under controlled heating conditions at 90°C for 12 hours, the compound generates multiple degradation products including A2 open structure intermediates at m/z 577 and oxidized A-type dimers at m/z 573 [22]. The degradation kinetics follow second-order reaction patterns, indicating bimolecular reaction mechanisms involving intermolecular interactions [20].

Oxidative stability represents a critical parameter for Procyanidin A2, particularly under basic conditions with atmospheric oxygen exposure [20]. The compound undergoes oxidative degradation following second-order kinetics for over one half-life period [20]. The presence of extension subunits significantly influences degradation rates, with compounds containing gallocatechin extension units showing accelerated decomposition compared to those with catechin or epicatechin units [20].

Table 5: Stability Parameters of Procyanidin A2 Under Various Conditions

| Condition | Half-life | Primary Products | Reference |

|---|---|---|---|

| Acidic pH (pH 3) | > 24 hours | Minimal degradation | [16] |

| Physiological pH (pH 7.4) | < 15 minutes | Proanthocyanidin A4 | [16] |

| Cell culture medium (37°C) | < 15 minutes | Epimerized products | [17] |

| Thermal stress (90°C) | 6 hours | Oxidized dimers | [22] |

| Basic conditions + O₂ | 2-4 hours | Quinone methides | [20] |

The reactivity of Procyanidin A2 toward metal chelation represents another important chemical characteristic [19] [21]. The multiple hydroxyl groups, particularly those in ortho-dihydroxy arrangements, provide excellent metal-binding sites [19]. This chelation capacity contributes to the compound's antioxidant properties and influences its stability in the presence of transition metals [19].

Radiation stability studies demonstrate that Procyanidin A2 can withstand gamma irradiation at doses up to 5 kiloGray with minimal structural modification [18]. Interestingly, gamma irradiation appears to increase the concentration of Procyanidin A2 in some natural matrices, possibly through conversion of precursor compounds [18]. The irradiated compound maintains stability for at least one month at 25°C under controlled storage conditions [18].

The compound's reactivity toward enzymatic systems has been characterized through various biochemical assays [19] [21]. Procyanidin A2 demonstrates susceptibility to oxidation by polyphenol oxidases and peroxidases, leading to the formation of quinone intermediates [21]. These enzymatic transformations can significantly alter the compound's chemical and biological properties [21].

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Melting Point

UNII

Other CAS

Wikipedia

Tetraphenylethylene

Dates

2. Sharma PK, Romanczyk LJ Jr, Kondaveti L, Reddy B, Arumugasamy J, Lombardy R, Gou Y, Schroeter H. Total synthesis of proanthocyanidin A1, A2, and their stereoisomers. Org Lett. 2015 May 15;17(10):2306-9. doi: 10.1021/acs.orglett.5b00646. Epub 2015 Apr 30. PMID: 25927567.

3. Koerner JL, Hsu VL, Lee J, Kennedy JA. Determination of proanthocyanidin A2 content in phenolic polymer isolates by reversed-phase high-performance liquid chromatography. J Chromatogr A. 2009 Feb 27;1216(9):1403-9. doi: 10.1016/j.chroma.2008.12.086. Epub 2009 Jan 6. PMID: 19168185.

4. Zhang L, Shao J, Zhou Y, Chen H, Qi H, Wang Y, Chen L, Zhu Y, Zhang M, Chen L, Du Y, Zhong M, Shi X, Li Q. Inhibition of PDGF-BB-induced proliferation and migration in VSMCs by proanthocyanidin A2: Involvement of KDR and Jak-2/STAT-3/cPLA2 signaling pathways. Biomed Pharmacother. 2018 Feb;98:847-855. doi: 10.1016/j.biopha.2018.01.010. Epub 2018 Jan 6. PMID: 29571255.

5. Lin JT, Chang YY, Chen YC, Liao PL, Yang DJ. Litchi (Litchi chinensis Sonn.) flower proanthocyanidin fraction exhibited protective efficacy to suppress nickel-induced expression for vascular endothelial growth factor in HepG2 cells. J Food Biochem. 2019 Jul;43(7):e12882. doi: 10.1111/jfbc.12882. Epub 2019 May 1. PMID: 31353727.